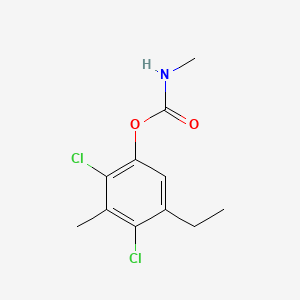
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C12H14Cl2NO2. It is a derivative of phenol and carbamate, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate typically involves the following steps:
Chlorination: The starting material, 5-ethyl-3-methylphenol, undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions.
Carbamoylation: The chlorinated product is then reacted with methyl isocyanate to form the methylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Chlorination: Using controlled temperature and chlorinating agents to achieve selective chlorination.
Efficient Carbamoylation: Employing catalysts and specific reaction conditions to facilitate the carbamoylation process.
化学反応の分析
Types of Reactions
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
科学的研究の応用
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of pesticides and herbicides.
作用機序
The mechanism of action of (2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby disrupting their normal function.
Cell Membrane Disruption: It can interact with cell membranes, leading to increased permeability and cell lysis.
Pathway Interference: The compound interferes with metabolic pathways, affecting cellular processes and leading to cell death.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-ethylphenol
- 2,4-Dichloro-3-methylphenol
- 5-Ethyl-3-methylphenol
Uniqueness
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and carbamate moiety make it particularly effective in its applications compared to similar compounds.
特性
CAS番号 |
672-06-0 |
|---|---|
分子式 |
C11H13Cl2NO2 |
分子量 |
262.13 g/mol |
IUPAC名 |
(2,4-dichloro-5-ethyl-3-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-4-7-5-8(16-11(15)14-3)10(13)6(2)9(7)12/h5H,4H2,1-3H3,(H,14,15) |
InChIキー |
AZXKDALZKPSQGB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC |
正規SMILES |
CCC1=CC(=C(C(=C1Cl)C)Cl)OC(=O)NC |
外観 |
Solid powder |
Key on ui other cas no. |
672-06-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DRC 3321 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















